Hydroxybupropion

Übersicht

Beschreibung

Es wird aus Bupropion durch das Leberenzym CYP2B6 während des First-Pass-Metabolismus gebildet . Hydroxybupropion ist im Plasma in Konzentrationen vorhanden, die deutlich höher sind als Bupropion selbst, was auf eine umfangreiche Umwandlung beim Menschen hindeutet . Diese Verbindung spielt eine entscheidende Rolle bei den pharmakologischen Wirkungen von Bupropion, das als Prodrug für this compound betrachtet werden kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: This compound wird durch die Hydroxylierung von Bupropion an der tert-Butylgruppe synthetisiert, die dann zu einem Acetal cyclisiert . Die stereoselektive Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS)-Methode wird verwendet, um Enantiomere von Bupropion und seinen Metaboliten, einschließlich this compound, zu trennen und zu quantifizieren . Der Prozess umfasst die Flüssig-Flüssig-Extraktion aus menschlichem Plasma, gefolgt von der Trennung auf einer Cellulose-Säule unter Verwendung einer Methanol:Acetonitril:Ammoniumbicarbonat:Ammoniumhydroxid-Gradientenelution .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die Verwendung von Standard-Stammlösungen von R-Bupropion, S-Bupropion, (2R,3R)-4-Hydroxybupropion und (2S,3S)-4-Hydroxybupropion . Diese Lösungen werden in Methanol hergestellt und mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) mit Massenspektrometrie-Detektion getrennt .

Chemische Reaktionsanalyse

Arten von Reaktionen: This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Die Verbindung wird durch Hydroxylierung von Bupropion gebildet, was eine Oxidationsreaktion ist, die durch das Enzym CYP2B6 vermittelt wird .

Häufige Reagenzien und Bedingungen: Die Hydroxylierungsreaktion erfordert das Vorhandensein des Enzyms CYP2B6 und findet während des First-Pass-Metabolismus in der Leber statt . Die stereoselektive LC-MS/MS-Methode verwendet Methanol, Acetonitril, Ammoniumbicarbonat und Ammoniumhydroxid als Reagenzien für die Trennung und Quantifizierung von this compound .

Hauptsächlich gebildete Produkte: Das Hauptprodukt, das durch die Hydroxylierung von Bupropion gebildet wird, ist this compound . Andere Metaboliten sind Threohydrobupropion und Erythrohydrobupropion .

Wissenschaftliche Forschungsanwendungen

Hydroxybupropion hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird als Referenzstandard in LC/MS- oder GC/MS-Anwendungen für die klinische Toxikologie, forensische Analyse, Urin-Drogen-Tests und pharmazeutische Forschung verwendet . Die Verbindung wird auch hinsichtlich ihrer Pharmakokinetik und Pharmakogenomik untersucht, insbesondere in Bezug auf ihre Rolle als aktiver Metabolit von Bupropion .

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Hemmung der Wiederaufnahme von Noradrenalin und Dopamin, ähnlich wie Bupropion . Es ist ein Noradrenalin-Wiederaufnahmehemmer, aber im Vergleich zu Bupropion ein deutlich schwächerer Dopamin-Wiederaufnahmehemmer . This compound wirkt auch als nicht-kompetitiver Antagonist von nikotinischen Acetylcholinrezeptoren, wie α4β2 und α3β4, ist aber im Vergleich zu Bupropion potenter .

Wirkmechanismus

Target of Action

Hydroxybupropion, the major active metabolite of the antidepressant and smoking cessation drug bupropion , primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It also acts as a non-competitive antagonist of nicotinic acetylcholine receptors .

Mode of Action

This compound exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . As a non-competitive antagonist of nicotinic acetylcholine receptors, it is even more potent than bupropion .

Biochemical Pathways

This compound is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Pharmacokinetics

Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first-pass metabolism rendering its systemic bioavailability limited . With oral bupropion treatment, this compound is present in plasma at area under the curve concentrations that are as many as 16–20 times greater than those of bupropion itself . This demonstrates extensive conversion of bupropion into this compound in humans .

Result of Action

The clinical and behavioral effects of bupropion arise from actions at nAChR as well as DA and NE transporters . This compound, being the most potent of the metabolites, is likely to play a very important role in the effects of oral bupropion .

Action Environment

The efficacy of bupropion may be influenced by the patient’s metabolic status. For instance, a patient with CYP2C19 rapid metabolizer status may experience reduced bupropion efficacy due to alternative hydroxylation pathways mediated by CYP2C19 . Therefore, therapeutic drug monitoring in combination with pharmacogenetics diagnostics can be beneficial for a personalized treatment approach .

Biochemische Analyse

Biochemical Properties

Hydroxy Bupropion interacts with various enzymes and proteins in the body. It is similar in its potency as a norepinephrine reuptake inhibitor, but is substantially weaker as a dopamine reuptake inhibitor . Like bupropion, Hydroxy Bupropion is also a non-competitive antagonist of nACh receptors, such as α4β2 and α3β4, but is even more potent in comparison .

Cellular Effects

Hydroxy Bupropion has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the reuptake of norepinephrine and dopamine, thereby prolonging their duration of action within the neuronal synapse .

Molecular Mechanism

Hydroxy Bupropion exerts its effects at the molecular level through several mechanisms. It weakly inhibits the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse .

Temporal Effects in Laboratory Settings

The effects of Hydroxy Bupropion change over time in laboratory settings. For instance, unbound concentration ratios of Hydroxy Bupropion decrease over time, providing evidence regarding the operation of carrier-mediated transport and/or within-brain metabolism of bupropion .

Dosage Effects in Animal Models

In animal models, the effects of Hydroxy Bupropion vary with different dosages. For instance, bupropion has been shown to attenuate nicotine-induced unconditioned behaviors, to share or enhance discriminative stimulus properties of nicotine and to have a complex effect on nicotine self-administration .

Metabolic Pathways

Hydroxy Bupropion is involved in several metabolic pathways. It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Transport and Distribution

Hydroxy Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first-pass metabolism rendering its systemic bioavailability limited . Its distribution half-life is between 3–4 hours and exhibits moderate human plasma protein binding (between 82 and 88%) with the parent compound and Hydroxy Bupropion displaying the highest affinity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroxy Bupropion is synthesized through the hydroxylation of bupropion on the tert-butyl group, which then cyclizes to form an acetal . The stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to separate and quantify enantiomers of bupropion and its metabolites, including Hydroxy Bupropion . The process involves liquid-liquid extraction from human plasma, followed by separation on a cellulose column using a methanol: acetonitrile: ammonium bicarbonate: ammonium hydroxide gradient elution .

Industrial Production Methods: Industrial production of Hydroxy Bupropion involves the use of standard stock solutions of R-bupropion, S-bupropion, (2R,3R)-4-hydroxybupropion, and (2S,3S)-4-hydroxybupropion . These solutions are prepared in methanol and separated using high-performance liquid chromatography (HPLC) with mass spectrometry detection .

Analyse Chemischer Reaktionen

Types of Reactions: Hydroxy Bupropion undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound is formed via the hydroxylation of bupropion, which is an oxidation reaction mediated by the enzyme CYP2B6 .

Common Reagents and Conditions: The hydroxylation reaction requires the presence of the enzyme CYP2B6 and occurs during the first-pass metabolism in the liver . The stereoselective LC-MS/MS method uses methanol, acetonitrile, ammonium bicarbonate, and ammonium hydroxide as reagents for the separation and quantification of Hydroxy Bupropion .

Major Products Formed: The major product formed from the hydroxylation of bupropion is Hydroxy Bupropion . Other metabolites include threohydrobupropion and erythrohydrobupropion .

Eigenschaften

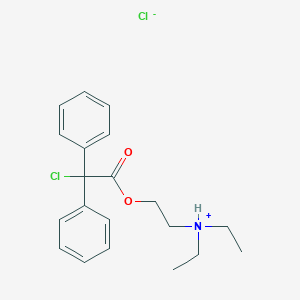

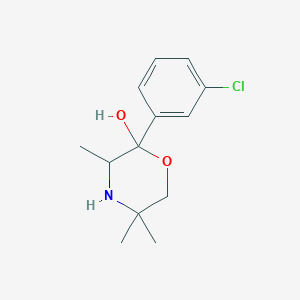

IUPAC Name |

2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOBKSKAZMVBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431622 | |

| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357399-43-0 | |

| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

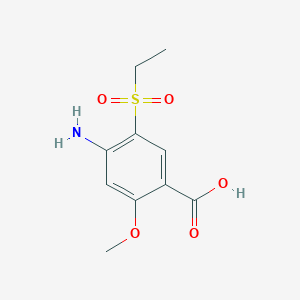

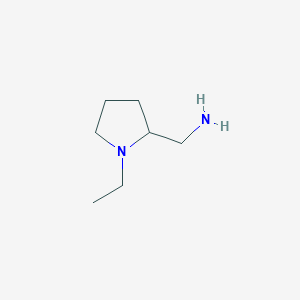

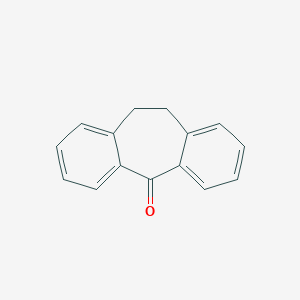

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole](/img/structure/B195531.png)

![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)